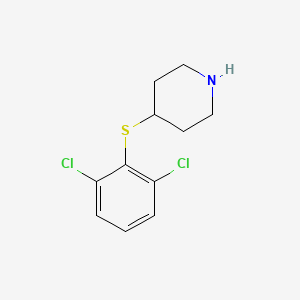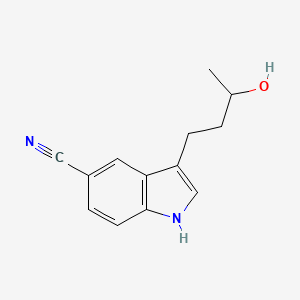
3-(3-Hydroxybutyl)-1H-indole-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Hydroxybutyl)-1H-indole-5-carbonitrile is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its indole core structure, which is a common motif in many biologically active molecules
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxybutyl)-1H-indole-5-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the hydroxybutyl side chain and the carbonitrile group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate catalytic hydrogenation steps to introduce the hydroxybutyl group efficiently.
化学反应分析
Types of Reactions
3-(3-Hydroxybutyl)-1H-indole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonitrile group can be reduced to primary amines using reagents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated indoles, nitroindoles.
科学研究应用
3-(3-Hydroxybutyl)-1H-indole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(3-Hydroxybutyl)-1H-indole-5-carbonitrile involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The hydroxybutyl side chain and carbonitrile group can further influence the compound’s binding affinity and specificity. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
相似化合物的比较
Similar Compounds
- 3-(3-Hydroxypropyl)-1H-indole-5-carbonitrile
- 3-(3-Hydroxybutyl)-1H-indole-3-carbonitrile
- 3-(3-Hydroxybutyl)-2H-indole-5-carbonitrile
Uniqueness
3-(3-Hydroxybutyl)-1H-indole-5-carbonitrile is unique due to the specific positioning of the hydroxybutyl side chain and the carbonitrile group on the indole core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
分子式 |
C13H14N2O |
|---|---|
分子量 |
214.26 g/mol |
IUPAC 名称 |
3-(3-hydroxybutyl)-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C13H14N2O/c1-9(16)2-4-11-8-15-13-5-3-10(7-14)6-12(11)13/h3,5-6,8-9,15-16H,2,4H2,1H3 |
InChI 键 |
XMSKZCGBUVGJGF-UHFFFAOYSA-N |
规范 SMILES |
CC(CCC1=CNC2=C1C=C(C=C2)C#N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


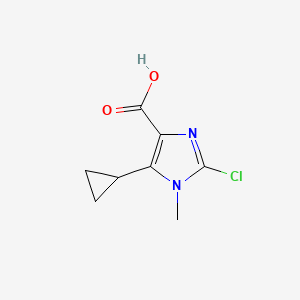
![3-[4-(Benzyloxy)phenyl]-2-oxopropanoic acid](/img/structure/B13207793.png)

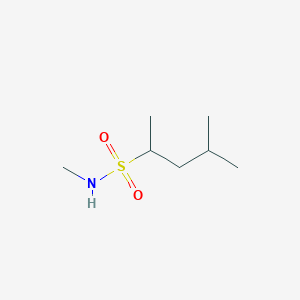
![3-[(3,4-Difluorobenzoyl)amino]propanoic acid](/img/structure/B13207806.png)
![Methyl 2-chloro-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13207809.png)
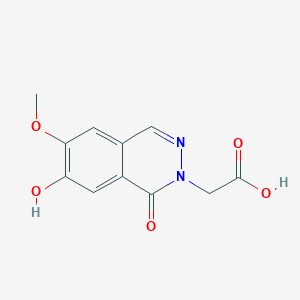

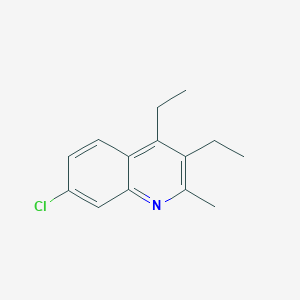
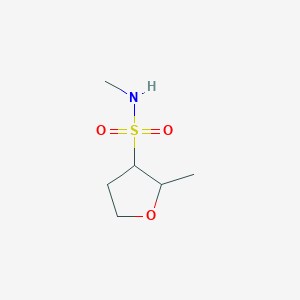
![4,6-Dichloro-3-ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13207823.png)
![3-Cyclopropyl-6-phenyl-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B13207828.png)
![Cyclopropyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine](/img/structure/B13207838.png)
